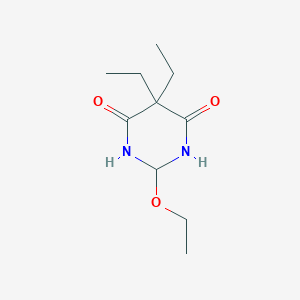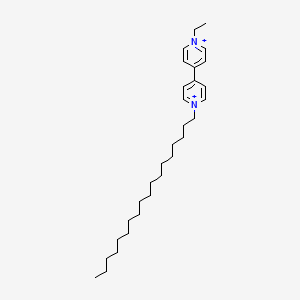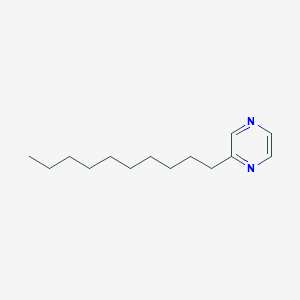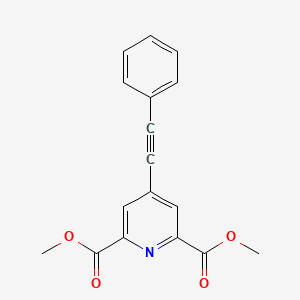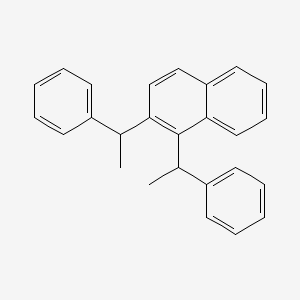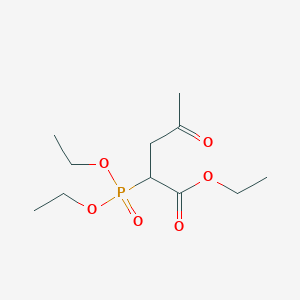![molecular formula C14H17BrClNS B14313371 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride CAS No. 114076-91-4](/img/structure/B14313371.png)
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is an organic compound with the molecular formula C14H17BrClNS. It is a quinolinium derivative, characterized by the presence of a bromine atom, a butylsulfanyl group, and a quinolinium core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride typically involves the following steps:
Quinoline Derivatization: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 3-position.
Thioether Formation: The brominated quinoline is then reacted with butylthiol to form the butylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones.
Quaternization: The nitrogen atom can participate in further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidation reactions can be carried out using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Alkylating Agents: Quaternization can be achieved using alkyl halides or sulfonates.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinolinium derivatives can be formed.
Oxidation Products: Oxidation of the thioether group yields sulfoxides or sulfones.
Quaternized Products: Further quaternization can lead to more complex quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoquinoline: Lacks the butylsulfanyl group and quaternary nitrogen.
1-Butyl-3-methylquinolinium chloride: Lacks the bromine atom and butylsulfanyl group.
3-Bromo-1-methylquinolinium chloride: Lacks the butylsulfanyl group.
Uniqueness
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is unique due to the combination of its bromine atom, butylsulfanyl group, and quaternary nitrogen, which confer specific chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
114076-91-4 |
|---|---|
Molekularformel |
C14H17BrClNS |
Molekulargewicht |
346.7 g/mol |
IUPAC-Name |
3-bromo-1-(butylsulfanylmethyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C14H17BrNS.ClH/c1-2-3-8-17-11-16-10-13(15)9-12-6-4-5-7-14(12)16;/h4-7,9-10H,2-3,8,11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WHDKBFOAKCPZKM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCSC[N+]1=CC(=CC2=CC=CC=C21)Br.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



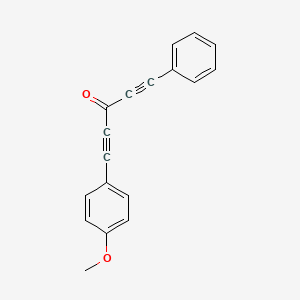
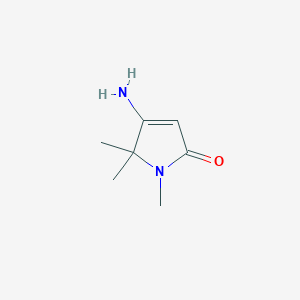
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
